![molecular formula C16H27N3O B14411092 N-[4-(Diethylamino)phenyl]-L-leucinamide CAS No. 84354-96-1](/img/structure/B14411092.png)
N-[4-(Diethylamino)phenyl]-L-leucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Diethylamino)phenyl]-L-leucinamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an L-leucinamide moiety. The combination of these functional groups imparts specific chemical and biological activities to the compound, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diethylamino)phenyl]-L-leucinamide typically involves the reaction of 4-(diethylamino)benzoyl chloride with L-leucine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general reaction scheme is as follows:
Step 1: Preparation of 4-(diethylamino)benzoyl chloride by reacting 4-(diethylamino)benzoic acid with thionyl chloride.
Step 2: Coupling of 4-(diethylamino)benzoyl chloride with L-leucine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Diethylamino)phenyl]-L-leucinamide undergoes various chemical reactions, including:
Oxidation: The diethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[4-(Diethylamino)phenyl]-L-leucinamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-[4-(Diethylamino)phenyl]-L-leucinamide involves its interaction with specific molecular targets and pathways. The diethylamino group is known to interact with various receptors and enzymes, modulating their activity. The compound may also influence cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(Diethylamino)phenyl]-N’-phenylurea
- Tris[4-(diethylamino)phenyl]amine
Uniqueness
N-[4-(Diethylamino)phenyl]-L-leucinamide is unique due to the presence of the L-leucinamide moiety, which imparts specific biological activities not observed in other similar compounds. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Número CAS |
84354-96-1 |
|---|---|
Fórmula molecular |
C16H27N3O |
Peso molecular |
277.40 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[4-(diethylamino)phenyl]-4-methylpentanamide |
InChI |
InChI=1S/C16H27N3O/c1-5-19(6-2)14-9-7-13(8-10-14)18-16(20)15(17)11-12(3)4/h7-10,12,15H,5-6,11,17H2,1-4H3,(H,18,20)/t15-/m0/s1 |
Clave InChI |
DNEWFDJGONNNPA-HNNXBMFYSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)NC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)NC(=O)C(CC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



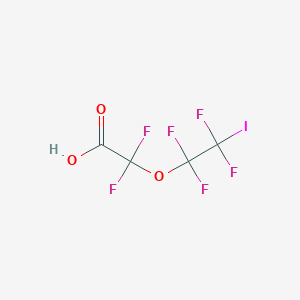
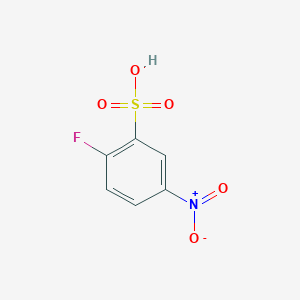
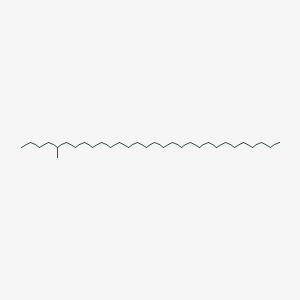
![(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14411037.png)

![2-Methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14411046.png)
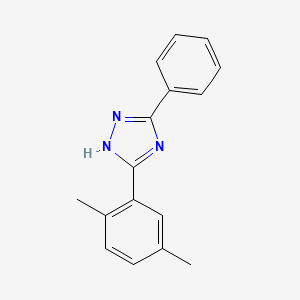
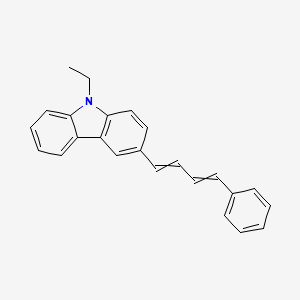
![[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate](/img/structure/B14411063.png)
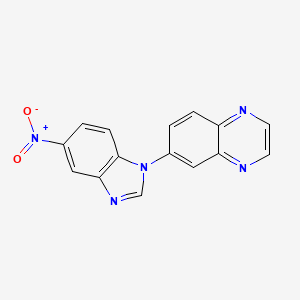
![11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14411074.png)
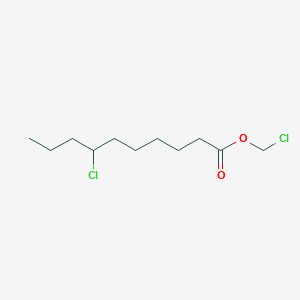
![Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride](/img/structure/B14411091.png)
